molecular formula C11H22O3Si B14579791 Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol CAS No. 61313-41-5

Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol

Cat. No.: B14579791
CAS No.: 61313-41-5
M. Wt: 230.38 g/mol
InChI Key: MIDTZHYPEUVVQS-UHFFFAOYSA-N
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Description

Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol is a chemical compound with the molecular formula C10H20O2Si. This compound is characterized by the presence of a trimethylsilyl group attached to a pent-4-en-1-ol moiety, with an acetic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-penten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can act as a proton donor or acceptor, facilitating catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol: A related compound with a similar structure but lacking the trimethylsilyl group.

    Pent-4-en-2-yn-1-ol: Another similar compound with an alkyne functional group instead of the trimethylsilyl group.

Uniqueness

Acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in various synthetic applications.

Properties

CAS No.

61313-41-5

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

acetic acid;2-(trimethylsilylmethylidene)pent-4-en-1-ol

InChI

InChI=1S/C9H18OSi.C2H4O2/c1-5-6-9(7-10)8-11(2,3)4;1-2(3)4/h5,8,10H,1,6-7H2,2-4H3;1H3,(H,3,4)

InChI Key

MIDTZHYPEUVVQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)C=C(CC=C)CO

Origin of Product

United States

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